4-hydrazino-5H-pyrimido[5,4-b]indole
Overview
Description
4-Hydrazino-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has gained significant attention in recent years due to its promising applications in various fields of research and industry. It is characterized by its unique structure, which includes a pyrimido[5,4-b]indole core with a hydrazino group at the 4-position. This compound has a molecular formula of C10H9N5 and a molecular weight of 199.21 g/mol .
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is synthesized from ethyl 3-aminoindole-2-carboxylate and formamide, and it reacts with amines and hydrazine to form various compounds . This suggests that it may interact with its targets through chemical reactions, possibly altering their structure or function.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
Related compounds have shown promising, potent, and significant cytotoxic activity against the mcf-7 cell line , suggesting that 4-Hydrazino-5H-Pyrimido[5,4-b]Indole may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole typically involves multi-step reactions. One common method involves the reaction of indolin-2-one with sodium ethylate as the base, followed by further reactions to introduce the hydrazino group . Another approach involves the use of alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate in acetone or potassium hydroxide in dimethyl sulfoxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazino group.
Substitution: The hydrazino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of bases such as potassium carbonate or potassium hydroxide in solvents like acetone or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce mono- and dialkylated derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Hydrazino-5H-pyrimido[5,4-b]indole has several scientific research applications, including:
Comparison with Similar Compounds
4-Hydrazino-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyridazinone derivatives: These are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific hydrazino group and its ability to interact with molecular targets like PI3K, making it a valuable compound in cancer research and other scientific studies .
Properties
IUPAC Name |
5H-pyrimido[5,4-b]indol-4-ylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H,11H2,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCNLHQHJIAUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288265 | |
Record name | 4-Hydrazinyl-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107401-01-4 | |
Record name | 4-Hydrazinyl-5H-pyrimido[5,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107401-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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